molecular formula C8H12N2 B147258 Betahistine CAS No. 5638-76-6

Betahistine

Cat. No. B147258
CAS RN: 5638-76-6
M. Wt: 136.19 g/mol
InChI Key: UUQMNUMQCIQDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betahistine Description

Betahistine is a medication that acts as a histamine H1-receptor agonist and H3-receptor antagonist, commonly used to treat Menière’s disease, a condition characterized by episodes of vertigo, tinnitus, and hearing loss . It is believed to exert its therapeutic effects by increasing cochlear blood flow, thereby reducing the endolymphatic hydrops thought to be the cause of Menière's disease . Betahistine has also been investigated for its potential use in other conditions, such as attention deficit hyperactivity disorder (ADHD) and obesity, due to its central histamine receptor activity .

Synthesis Analysis

The metabolism of betahistine involves its conversion to 2-pyridylacetic acid, a major metabolite, which has been studied in the context of ADHD treatment . In rats, betahistine is metabolized primarily by monoamine oxidase (MAO) in the liver, producing 2-pyridylacetic acid and trace amounts of the N-demethylated product, 2-(2-aminoethyl)pyridine .

Molecular Structure Analysis

Betahistine is structurally similar to histamine and is known as N alpha-methyl-2-pyridylethylamine. Its molecular structure allows it to interact with histamine receptors in the brain, where it acts as a partial agonist at cerebral H1-receptors and a potent antagonist at H3-receptors .

Chemical Reactions Analysis

The chemical reactions of betahistine in the body involve interactions with histamine receptors. In the brain, betahistine inhibits the binding of [3H]mepyramine to H1-receptors and antagonizes the inhibitory effect of histamine on [3H]histamine release, indicating its role as a partial agonist and antagonist at H1 and H3 receptors, respectively . Additionally, betahistine's metabolites, aminoethylpyridine and hydroxyethylpyridine, have been shown to significantly increase cochlear blood flow in guinea pigs .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of betahistine are not detailed in the provided papers, its pharmacokinetic profile has been described. In a study involving ADHD subjects, a linear relationship was observed between the maximum concentration (Cmax) and area under the curve (AUC) of 2-pyridylacetic acid with the betahistine dose, indicating dose proportionality . Betahistine is well-tolerated, with no serious adverse events reported at the doses tested .

Relevant Case Studies

Several studies have demonstrated the effects of betahistine on cochlear and vestibular blood flow, which are relevant to its use in treating Menière's disease. In guinea pigs, betahistine increased cochlear blood flow in a dose-dependent manner, with higher doses correlating with increased flow, which may explain the improved effects of higher doses in treating Menière's disease . Another study showed that betahistine administration induces increases in vestibular blood flow, supporting its potential use for treatment of vestibular disorders . However, a Cochrane review highlighted the lack of high-quality evidence to conclusively determine the effects of betahistine on Menière's disease, indicating a need for further research10.

Safety Data

Betahistine has a good safety profile based on postmarketing surveillance data. The most frequently reported adverse drug reactions (ADRs) were mild and self-limiting cutaneous hypersensitivity reactions, such as rash, pruritus, and urticaria. Gastrointestinal complaints, hepatobiliary involvement, and nervous system-related ADRs were also reported but were typically non-serious. There were very few reports of betahistine-induced bronchospasm, and no anaphylactic reactions with fatal outcomes were reported .

Scientific Research Applications

Betahistine as a Vasodilator and Potential Antiobesity Agent

Betahistine, known for its role as a histamine H1 receptor agonist with partial H3 antagonistic activity, has been primarily studied as a vasodilator for conditions like cluster headaches, vascular dementia, and Meniere's disease (Barak, 2008). It has recently garnered attention for its potential future use as an antiobesity agent due to its unique pharmacologic properties and the role of histamine in regulating feeding behavior.

Betahistine in Cochlear and Vestibular Function

Research indicates that Betahistine actively affects cochlear microcirculation by dilating precapillary arterioles, a finding supported by studies in guinea pig models (Bertlich et al., 2017). Further, its metabolites, Aminoethylpyridine and Hydroxyethylpyridine, have been found to significantly increase cochlear blood flow (Bertlich et al., 2014). Betahistine also exhibits an inhibitory action on spike discharge of afferent neurons in the vestibular end organs, suggesting a peripheral inhibitory action (Chávez et al., 2001).

Betahistine's Dose-Dependent Effect on Blood Flow

A study showed that Betahistine has a dose-dependent effect on increasing blood flow in cochlear capillaries, aligning with its clinical use in treating Meniere’s disease (Ihler et al., 2012).

Topical Application in Eustachian Tube Function

Topical application of Betahistine in the nasopharynx of rats improved eustachian tube function, indicating its potential beyond systemic treatments (Franz et al., 2011).

Modulation of Vestibulospinal Neuron Responses

Betahistine modulates the spatial and temporal response properties of vestibular nuclear neurons, suggesting its role in the process of spatiotemporal convergence on vestibular units (Barresi et al., 2005).

Betahistine in Treating Vertigo

Betahistine's efficacy in treating Menière's disease and other forms of peripheral vertigo is supported by controlled clinical studies. It's believed to act by improving cochlear microcirculation and central vestibular histaminergic system functioning (Mira, 2001).

Additional Therapeutic Applications

Betahistine has shown potential therapeutic value in rheumatoid arthritis, suppressing both inflammatory and Th17 cell responses in a mouse model of collagen-induced arthritis (Tang et al., 2016).

Future Directions

Betahistine is currently undergoing clinical trials for the treatment of attention deficit hyperactivity disorder (ADHD) . It is also being explored for its potential to alleviate benign paroxysmal positional vertigo (BPPV) through inducing production of multiple CTRP family members and activating the ERK1/2-AKT/PPARy pathway .

properties

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMNUMQCIQDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride)
Record name Betahistine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022665
Record name Betahistine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betahistine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

210.9±15.0 °C
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

OBE101 is a H1 receptor agonist and partial H3 receptor antagonist. Because inhibition of H1 receptors increases feeding, agonism of H1 receptors by OBE101 should reduce feeding. By also partially antagonizing H3, OBE101 impedes a negative feedback loop that essentially prolongs stimulation of the H1 receptors., Vertigo is a disturbing sensation of movement caused by dysfunction of the labyrinth (inner ear), vestibular nerve, cerebellum, brainstem, or Central Nervous System (CNS). Vestibular forms of vertigo are often accompanied by auditory dysfunctions such as hyperacusis, hearing loss, and tinnitus. In most cases, adaptive mechanisms of the CNS lead to functional recovery after episodes of vertigo, however, syndromes such as Ménière's disease tend to cause the recurrence of vertigo symptoms. This significantly impacts the quality of life and the ability to carry out daily activities. **H1-receptor activity** The mechanism of action of betahistine is multifactorial. Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear. Betahistine mainly acts as a histamine H1-receptor agonist. The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure; this action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease. Betahistine is also purported to act by reducing the asymmetrical functioning of sensory vestibular organs and increasing vestibulocochlear blood flow, relieving symptoms of vertigo. **H3-receptor activity** In addition to the above mechanisms, betahistine also acts as a histamine H3-receptor antagonist, increasing the turnover of histamine from postsynaptic histaminergic nerve receptors, subsequently leading to an increase in H1-agonist activity. H3-receptor antagonism elevates levels of neurotransmitters including serotonin in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms.
Record name OBE101
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Betahistine

CAS RN

5638-76-6
Record name Betahistine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5638-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betahistine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name betahistine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridineethanamine, N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Betahistine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betahistine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAHISTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betahistine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-144
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betahistine
Reactant of Route 2
Betahistine
Reactant of Route 3
Reactant of Route 3
Betahistine
Reactant of Route 4
Reactant of Route 4
Betahistine
Reactant of Route 5
Reactant of Route 5
Betahistine
Reactant of Route 6
Reactant of Route 6
Betahistine

Citations

For This Compound
7,850
Citations
Cochrane ENT Group, A James… - Cochrane Database of …, 1996 - cochranelibrary.com
… The objective of this review was to assess the effects of betahistine in people with Ménière's … Betahistine hydrochloride is also referred to as betahistine dihydrochloride. Betahistine …
Number of citations: 316 www.cochranelibrary.com
L Murdin, K Hussain… - Cochrane Database of …, 2016 - cochranelibrary.com
… Betahistine is a drug that may work by improving blood flow to the inner ear. This review examines whether betahistine … This review examines whether betahistine is more effective than …
Number of citations: 152 www.cochranelibrary.com
M Lacour, O Sterkers - CNS drugs, 2001 - Springer
… We have focused on betahistine, a structural analogue of … into the basic mechanisms by which betahistine improves vestibular … It is proposed that betahistine may reduce peripherally the …
Number of citations: 170 link.springer.com
M Lacour, PH van de Heyning, M Novotny… - … disease and treatment, 2007 - Taylor & Francis
… In recent years the clinical efficacy of betahistine has … betahistine and other drugs (flunarizine, cinnarizine, and cinnarizine + dimenhydrate) are equivocal, the efficacy of betahistine …
Number of citations: 105 www.tandfonline.com
B Van Esch, H van der Zaag-Loonen… - Audiology and …, 2022 - karger.com
… Although betahistine is thought to be specifically effective for Ménière’s disease, no … use of betahistine exists, despite its widespread use. Reassessment of the effect of betahistine for …
Number of citations: 29 karger.com
S Jeck-Thole, W Wagner - Drug safety, 2006 - Springer
… Betahistine was reported to be involved in one anaphylactoid reaction and one case of … adverse reaction profile for betahistine. A clinical intolerance to betahistine that gave rise to …
Number of citations: 86 link.springer.com
C Della Pepa, G Guidetti, M Eandi - Acta otorhinolaryngologica …, 2006 - ncbi.nlm.nih.gov
… Only studies evaluating betahistine in patients with … confirm the therapeutic benefit of betahistine versus placebo. In particular… benefit of drug treatment with betahistine for the …
Number of citations: 95 www.ncbi.nlm.nih.gov
JM Arrang, M Garbarg, TT Quach, MDT Tuong… - European journal of …, 1985 - Elsevier
… from guinea-pig cerebellum was inhibited by betahistine with a K i value of 31 #M. The … by betahistine in high dosages (150-300 mg/kg). In slices from mouse cerebral cortex, betahistine …
Number of citations: 243 www.sciencedirect.com
R Ramos Alcocer, JG Ledezma Rodriguez… - Acta oto …, 2015 - Taylor & Francis
… is to review the pharmacological profile of betahistine and the evidence for its … on betahistine included randomized clinical trials that evaluated the effectiveness and safety of betahistine …
Number of citations: 70 www.tandfonline.com
E Mira, G Guidetti, PL Ghilardi, B Fattori… - European archives of …, 2003 - Springer
… The mechanism of action in betahistine is based on its … The therapeutic effect of betahistine, as well its safety, has … the effectiveness and safety of betahistine in comparison to a placebo …
Number of citations: 200 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.